molecular formula C24H27N5O2S B15023009 [6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone

[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B15023009
M. Wt: 449.6 g/mol
InChI Key: AQUIQRGJVJJZAV-UHFFFAOYSA-N
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Description

1-[6-(4-Methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine is a complex heterocyclic compound It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach involves the interaction of 4-amino-4H-1,2,4-triazole-3-thiol with bielectrophiles such as phenacyl bromides, hydrazonoyl halides, and chloroacetaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(4-Methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the methoxyphenyl and phenyl groups contributes to its increased bioactivity and selectivity towards various molecular targets .

Properties

Molecular Formula

C24H27N5O2S

Molecular Weight

449.6 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H27N5O2S/c1-16-8-6-7-15-28(16)23(30)21-20(17-11-13-19(31-2)14-12-17)27-29-22(25-26-24(29)32-21)18-9-4-3-5-10-18/h3-5,9-14,16,20-21,27H,6-8,15H2,1-2H3

InChI Key

AQUIQRGJVJJZAV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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